Sesquicillin A

Insecticidal activity Brine shrimp toxicity Natural product screening

Standard glucocorticoid (GR) antagonists like dexamethasone are well-known, but pathway-specific tools that avoid confounding ion channel modulation remain scarce. Sesquicillin A fills this gap as a selective GR antagonist that suppresses dexamethasone-induced MMTV activity by 85% at 50 μM without Kv1.3 blockade (unlike nalanthalide). - **Key activities:** GR antagonism, G1 phase arrest in MCF-7 (20 μg/mL via p21 induction), brine shrimp MIC 6.25 μg/mL. - **Structural identity:** Decalin core fused with α-pyrone (distinct from γ-pyrone analogs). - **Supply:** Routine B2B shipping; no DEA restrictions.

Molecular Formula C29H42O5
Molecular Weight 470.6 g/mol
Cat. No. B3025931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSesquicillin A
Molecular FormulaC29H42O5
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC1=C(OC(=O)C(=C1O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)C
InChIInChI=1S/C29H42O5/c1-17(2)10-9-14-29(8)24-12-11-18(3)23(28(24,7)15-13-25(29)34-21(6)30)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3/t23-,24-,25+,28-,29+/m1/s1
InChIKeyXYRWDMXUDDAXMF-JJPZVYOZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sesquicillin A: Fungal GR Antagonist Diterpenoid


Sesquicillin A (CAS 51103-58-3) is a fungal metabolite of the pyrano-diterpene class, originally isolated from Albophoma sp. FKI-1778 and also identified from Acremonium sp. [1]. The compound features a characteristic α-pyrone ring fused to a decalin core, distinguishing it from structurally related γ-pyrone congeners such as nalanthalide [2]. Sesquicillin A demonstrates quantifiable dual bioactivity: insecticidal activity against Artemia salina brine shrimp (MIC = 6.25 µg/mL) and cytotoxic activity against Jurkat cells (IC50 = 34 µM) [1]. Additionally, it induces G1 phase cell cycle arrest in MCF-7 breast cancer cells at 20 µg/mL through p21(Waf1/Cip1) induction [3].

Glucocorticoid receptor (GR) pathway inhibition studies
G1/S checkpoint regulation and p21-induction research
Insecticidal screening reference for sesquicillin-class compounds
Natural product total synthesis and SAR platform

Sesquicillin A: Why Analogs Cannot Substitute


Generic substitution of Sesquicillin A with other pyrano-diterpene natural products is scientifically unsound due to documented structure-activity divergence. Within the sesquicillin family alone (A–E), insecticidal and cytotoxic activities are reported as 'moderate' but vary across congeners based on peripheral substitution patterns, with sesquicillins B–E representing structurally distinct entities that cannot be assumed bioequivalent [1]. At the class level, the α-pyrone configuration of Sesquicillin A confers distinct biological targeting relative to γ-pyrone analogs such as nalanthalide, which acts as a Kv1.3 potassium channel blocker (IC50 = 3.9 µM) [2]. Further, related diterpenoid pyrones including subglutinols A/B and candelalides A–C exhibit divergent biological profiles encompassing immunosuppressive and anti-inflammatory activities that are not replicated by Sesquicillin A [3]. These structure-dependent functional differences necessitate compound-specific procurement for reproducible experimental outcomes.

Nalanthalide is not a GR antagonist
This γ-pyrone analog blocks Kv1.3 potassium channels; target pathway diverges completely from sesquicillin A.
Subglutinol A acts through immunosuppression
Its reported immunosuppressive mechanism does not engage GR-mediated transrepression, limiting interchangeability for pathway-specific studies.
Scaffold similarity does not ensure functional equivalence
Even within the pyrone diterpene family, minor structural changes produce orthogonal target profiles; experimental validation is required.

Sesquicillin A: Evidence-Based Comparisons


GR Antagonism: Divergent from Nalanthalide

Sesquicillin A inhibits Artemia salina brine shrimp growth with a reported minimum inhibitory concentration (MIC) of 6.25 µg/mL (approximately 13.3 µM based on molecular weight of 470.64) [1]. This insecticidal activity can be contextualized against the tetracyclic pimarane diterpene sphaeropsidin A, which exhibits oral toxicity against the aphid Acyrthosiphon pisum with an LC50 of 9.64 mM [2].

GR Antagonism vs. Nalanthalide
Head-to-head
85% MMTV suppression at 50 μM (HeLa cells) vs. Kv1.3 channel block
Supports GR-pathway-specific tool selection
Assay context: dexamethasone-induced transrepression
Insecticidal activity Brine shrimp toxicity Natural product screening

Immunosuppressive Activity vs. Subglutinol A

Sesquicillin A exhibits cytotoxic activity against Jurkat human T-cell leukemia cells with an IC50 of 34 µM [1]. In contrast, the structurally related γ-pyrone diterpenoid nalanthalide demonstrates a distinct pharmacological profile as a Kv1.3 potassium channel blocker with an IC50 of 3.9 µM in a targeted electrophysiological assay rather than a general cytotoxicity assay [2].

Immunosuppressive vs. Subglutinol A
Cross-study comparable
Subglutinol A IC50 = 25 nM; sesquicillin A acts via GR modulation (μM range)
Distinguishes GR pathway modulation from direct immunosuppression
Potency scale differs; target mechanism review required
Cytotoxicity Cancer cell lines Jurkat cells

G1 Phase Arrest vs. Analogues

Sesquicillin A strongly induces G1 phase arrest in MCF-7 human breast cancer cells when used at a concentration of 20 µg/mL (approximately 42.5 µM) [1]. Mechanistically, this G1 arrest is associated with induction of the CDK inhibitor protein p21(Waf1/Cip1) and concomitant reduction of G1 phase-related cyclin proteins, including cyclin D1 [1]. In contrast, the structurally related subglutinols A and B exhibit immunosuppressive activity primarily targeting T-cell functions rather than direct cell cycle arrest in epithelial cancer cells [2].

G1 Arrest & Cytotoxicity
Class-level
Jurkat cell IC50 = 34 μM; MCF-7 G1 arrest at 20 μg/mL with p21 induction
Supports G1/S checkpoint regulation studies
Cell-model endpoint review; subglutinol A lacks this activity
Cell cycle arrest G1 phase Breast cancer p21 induction

Insecticidal Activity vs. Sesquicillin F

Sesquicillin A is accessible via multiple established total synthesis routes, including the Danishefsky synthesis employing stereoselective Eschenmoser–Claisen rearrangement and a unified convergent strategy utilizing [2,3]-Wittig rearrangement [1]. Critically, a divergent synthetic strategy based on electrochemically assisted oxidative radical polycyclization enables parallel access to four natural products—subglutinols A/B, higginsianin A, and sesquicillin A—from common precursors in a concise and stereocontrolled fashion [2]. This divergent route is modular and amenable to medicinal chemistry explorations, unlike subglutinols which require additional tetrahydrofuran ring construction steps via Cu(I)-mediated SN2′ alkylation or internal SN2-type cyclization [1].

Insecticidal Activity vs. Sesquicillin F
Cross-study comparable
MIC = 6.25 μg/mL (A. salina); sesquicillin F quantitative MIC not reported
Establishes reference for sesquicillin-class insecticidal screening
Direct comparative data not available; both active against same organism
Total synthesis Medicinal chemistry Divergent synthesis SAR studies

Divergent Modular Synthesis Route

Integrated compound profiling screens combining zebrafish phenotypic assays with transcriptional profiling have identified the mitochondrial electron transport chain (ETC) as the molecular target of sesquicillin [1]. This mechanism is shared with manassantin and arctigenin, but is mechanistically distinct from the Kv1.3 potassium channel blockade exhibited by the γ-pyrone analog nalanthalide (IC50 = 3.9 µM) [2].

Modular Synthesis Route
Supporting evidence
Electrochemically assisted radical polycyclization; decarboxylative cross coupling
Enables analog generation for SAR studies
Divergent route reduces step count; stereocontrolled access
Target identification Mitochondrial ETC Transcriptional profiling Zebrafish screening

Sesquicillin A: Validated Research Applications


GR Signaling Pathway Studies

Sesquicillin A is the compound of choice for investigators studying G1 phase cell cycle arrest mechanisms, particularly in breast cancer models. At 20 µg/mL, the compound reproducibly induces G1 arrest in MCF-7 cells through p21(Waf1/Cip1) upregulation and cyclin D1 suppression, as demonstrated by Jeong et al. [1]. This cell cycle-specific activity distinguishes Sesquicillin A from immunosuppressive diterpenoid pyrones such as subglutinols A/B, making it the appropriate selection for cell cycle-focused research programs [2].

G1 Arrest & p21 Induction Studies

For researchers investigating mitochondrial function and electron transport chain (ETC) pharmacology, Sesquicillin A provides a validated tool compound with established target identity. Integrated profiling screens have confirmed that sesquicillin targets the mitochondrial ETC, a mechanism shared with manassantin and arctigenin but distinct from ion channel-modulating pyrano-diterpenes [1]. This target validation supports procurement for mitochondrial biology studies, metabolic perturbation assays, and comparative mechanism-of-action investigations.

Insecticidal Bioassay Reference

Sesquicillin A serves as a lead scaffold for insecticide discovery programs, with a defined MIC of 6.25 µg/mL against Artemia salina brine shrimp [1]. Its pyrano-diterpene core is synthetically accessible via multiple established routes, including a divergent radical polycyclization strategy that enables parallel analog generation for structure-activity relationship studies [2]. This combination of validated insecticidal activity and synthetic tractability makes Sesquicillin A a strategic starting point for agrochemical lead optimization.

Total Synthesis & SAR Platform

Sesquicillin A is essential for comparative studies investigating the structure-activity divergence within the diterpenoid pyrone natural product class. Its α-pyrone configuration, insecticidal/cytotoxic dual activity, and mitochondrial ETC targeting contrast sharply with the γ-pyrone Kv1.3 channel blockade of nalanthalide and the immunosuppressive T-cell activity of subglutinols [1][2]. Procurement of authentic Sesquicillin A is required to establish baseline activity for any class-level structure-activity relationship investigation involving this natural product family.

Application
Selection Property
Validation Focus
GR signaling pathway studies
GR pathway-specific antagonism
MMTV promoter transrepression assay context
G1 arrest & p21 induction studies
G1/S checkpoint regulation
p21 induction and G1 cyclin reduction endpoints
Insecticidal bioassay reference
Established sesquicillin-class reference
Brine shrimp growth inhibition endpoint context
Total synthesis & SAR platform
Divergent modular synthetic route
Stereocontrolled analog generation and SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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